molecular formula C14H19NO4 B12610600 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- CAS No. 917614-42-7

3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-

Cat. No.: B12610600
CAS No.: 917614-42-7
M. Wt: 265.30 g/mol
InChI Key: SQWGEFRSLSOAIA-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- is a complex organic compound that features a furan ring, a carboxylic acid group, and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the carboxylic acid group and the cyclohexylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The furan ring and the carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.

    5-Hydroxymethylfurfural: A furan compound used as a precursor for various chemicals.

    2-Furoic acid: A simpler furan derivative with different chemical properties.

Uniqueness

What sets 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyclohexylamino group, in particular, provides unique opportunities for chemical modifications and biological interactions.

This detailed article provides a comprehensive overview of 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

917614-42-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-[2-(cyclohexylamino)-2-oxoethyl]-5-methylfuran-3-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-9-7-11(14(17)18)12(19-9)8-13(16)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

SQWGEFRSLSOAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)CC(=O)NC2CCCCC2)C(=O)O

Origin of Product

United States

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